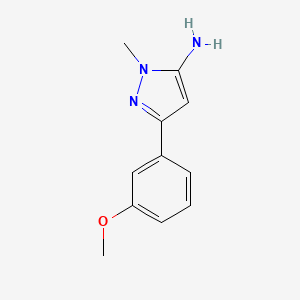

3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

5-(3-methoxyphenyl)-2-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-14-11(12)7-10(13-14)8-4-3-5-9(6-8)15-2/h3-7H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXIWGYYBITYODW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC(=CC=C2)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation Reactions

-

- 3-Methoxyphenylhydrazine or a similar hydrazine derivative.

- A carbonyl compound such as acetoacetic ester or malonic ester derivatives, which can provide the methyl group.

-

- The reaction typically occurs in a solvent like ethanol or DMF.

- Acidic conditions (e.g., using acetic acid or p-TsOH) can facilitate the condensation.

-

- After condensation, the intermediate undergoes cyclization to form the pyrazole ring. This step may require heating or the presence of a catalyst.

Domino Reactions

Domino reactions, such as the [3 + 2 + 1] bis-cyclization, offer efficient routes for complex molecule synthesis. These reactions involve multiple bond formations in a single step, which could be adapted for pyrazole synthesis.

Specific Preparation Methods

While specific literature on This compound is lacking, related compounds like 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine provide insights into potential synthesis strategies.

Hypothetical Synthesis Route

Step 1 : Synthesis of 3-Methoxyphenylhydrazine .

- This could involve the reaction of 3-methoxyaniline with sodium nitrite in acidic conditions, followed by reduction.

Step 2 : Condensation with a Carbonyl Compound.

- React 3-methoxyphenylhydrazine with a methyl-containing carbonyl compound (e.g., methyl acetoacetate) in the presence of an acid catalyst.

Step 3 : Cyclization.

- The resulting hydrazone intermediate undergoes cyclization to form the pyrazole ring.

Purification and Characterization

- Purification : Techniques such as flash chromatography or crystallization can be used.

- Characterization : NMR, IR, and mass spectrometry are essential for confirming the structure.

Data and Research Findings

Synthesis Conditions

| Step | Conditions | Reagents | Solvent |

|---|---|---|---|

| Condensation | Acidic, reflux | 3-Methoxyphenylhydrazine, Methyl Acetoacetate | Ethanol or DMF |

| Cyclization | Heating, catalyst | Intermediate from condensation | Same as above |

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.

Substitution: The methoxy group or other substituents on the phenyl ring can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit promising anticancer properties. For instance, compounds derived from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one have shown cytotoxic effects against various cancer cell lines. A study reported that certain derivatives demonstrated significant cytotoxicity, suggesting their potential as anticancer agents . The mechanism often involves the induction of apoptosis in cancer cells, making them valuable candidates for further development.

Anti-inflammatory Effects

Pyrazole compounds have also been investigated for their anti-inflammatory properties. For example, analogs of 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine have been studied for their ability to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation processes . This suggests potential therapeutic applications in treating inflammatory diseases.

Drug Discovery

Lead Compounds

The structural features of this compound make it a suitable scaffold for developing new pharmaceuticals. The compound can serve as a lead for synthesizing novel derivatives with enhanced biological activity. Studies have focused on modifying the pyrazole ring to optimize its pharmacological profile, including improving solubility and bioavailability .

Synthetic Pathways

Efficient synthetic routes have been developed for preparing this compound and its derivatives. One notable method involves a one-pot reaction that simplifies the synthesis process while yielding high purity products . Such methodologies are essential for scaling up production for clinical trials.

Materials Science

Polymer Chemistry

Beyond biological applications, pyrazole derivatives like this compound are being explored in materials science. Their unique properties allow incorporation into polymer matrices, enhancing the thermal and mechanical properties of materials . This application is particularly relevant in developing advanced materials for electronics and coatings.

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural Modifications and Physicochemical Properties

Pyrazole derivatives vary significantly based on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Electronic and Steric Effects

- Meta vs. Para Substitution : The 3-methoxyphenyl group in the target compound provides a distinct electronic profile compared to para-substituted analogs (e.g., 4-methoxyphenyl in ). Meta substitution may optimize interactions with biological targets by balancing steric hindrance and electronic effects.

- Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating) enhances nucleophilicity, whereas chloro or nitro groups (electron-withdrawing) reduce ring electron density, impacting reactivity in coupling reactions .

Biological Activity

3-(3-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, synthesis methods, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, along with a methoxyphenyl group. Its molecular formula is . The presence of the methoxy group enhances its solubility and biological activity, making it a promising candidate for drug development.

Biological Activities

Research has indicated that this compound exhibits several notable biological activities:

- Anti-inflammatory Properties : This compound has been studied for its potential to reduce inflammation. It interacts with various biological targets involved in pain pathways and inflammation responses, showing promise for treating inflammatory diseases.

- Anticancer Effects : Some studies suggest that pyrazole derivatives can inhibit cancer cell proliferation. For instance, derivatives related to this compound have demonstrated significant cytotoxicity against various cancer cell lines, including lung and breast cancer .

- Analgesic Activity : The compound's ability to modulate pain pathways positions it as a candidate for analgesic therapies.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Condensation Reactions : Utilizing arylglyoxals with pyrazol-5-amines in multicomponent domino reactions.

- Amination Techniques : Employing Pd-mediated coupling techniques to introduce the aminopyrazole structure effectively.

These methods allow for the creation of analogues that may exhibit enhanced biological properties .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Anti-inflammatory Studies : Research indicated that this compound significantly inhibited LPS-induced TNF-alpha release in vitro, suggesting its potential utility in treating inflammatory conditions .

- Anticancer Research : A study reported that related pyrazole derivatives exhibited IC50 values in the low micromolar range against various tumor cell lines, indicating their effectiveness as anticancer agents .

Comparative Analysis

To better understand the unique characteristics of this compound, a comparative analysis with similar compounds is presented below:

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine | Structure | Anti-inflammatory | Different substitution pattern |

| 3-Methyl-1-(4-methoxyphenyl)-1H-pyrazol-5-amine | Structure | Anticancer | Enhanced lipophilicity |

| 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine | Structure | Antiproliferative | Distinct biological activities |

Q & A

Q. What are the common synthetic routes for 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine, and how are intermediates characterized?

The synthesis typically involves multistep reactions, such as cyclization, nucleophilic substitution, or reductive amination. For example:

- Condensation and cyclization : Reacting thiourea analogues with halogenated reagents to form pyrazole cores .

- Reductive amination : A one-pot solvent-free method using 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and aldehydes (e.g., p-methoxybenzaldehyde) to form imine intermediates, followed by reduction .

- Characterization : Intermediates are confirmed via H/C NMR, IR spectroscopy, and X-ray crystallography. For instance, X-ray studies validate regioselectivity in halogenated derivatives .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

- NMR : H NMR confirms substituent positions (e.g., methoxy protons at δ 3.85 ppm) and amine protons (δ 10.51 ppm) .

- X-ray crystallography : Resolves hydrogen bonding networks (e.g., N–H⋯N interactions in pyrazole cores) and quantifies dihedral angles between aromatic rings (e.g., 16.83° in methoxyphenyl-pyrazole hybrids) .

- IR spectroscopy : Identifies functional groups (e.g., C=O stretches at 1683 cm in acylated derivatives) .

Q. How is the compound screened for biological activity in academic settings?

- In vitro assays :

- Antimicrobial : Minimum inhibitory concentration (MIC) tests against bacterial strains (e.g., S. aureus, E. coli) .

- Anticancer : Cytotoxicity evaluated via MTT assays on cancer cell lines (e.g., MCF-7, HeLa) .

- Enzyme inhibition : Human carbonic anhydrase (hCA I/II) inhibition studies using spectrophotometric methods .

Advanced Research Questions

Q. How can synthetic yields and purity be optimized for scale-up studies?

- Solvent-free conditions : Reduces purification steps and improves atom economy (e.g., 70–85% yields in one-pot reductive amination) .

- Column chromatography : Use hexane:ethyl acetate (8:2) for isolating acylated derivatives with >95% purity .

- Catalytic optimization : Triethylamine (3.0 eq) enhances acylation efficiency by scavenging HCl .

Q. How to resolve contradictions between computational predictions and experimental structural data?

- DFT vs. XRD : Compare calculated (B3LYP/6-311G(d,p)) and experimental bond lengths. For example, discrepancies in C–N bond lengths (<0.02 Å) are resolved by refining hydrogen bonding contributions .

- Mulliken charge analysis : Maps electron density to explain reactivity differences (e.g., amine group nucleophilicity in acylations) .

Q. What computational methods are used to predict electronic properties and reactivity?

Q. How to design structure-activity relationship (SAR) studies for pyrazole derivatives?

Q. What challenges arise in crystallographic refinement, and how are they addressed?

- Disordered moieties : Use SHELXL restraints for flexible groups (e.g., tert-butyl rotamers) .

- Hydrogen bonding ambiguities : Apply difference Fourier maps to locate N–H protons and refine with riding models .

- Twinned crystals : Resolve using SHELXD for high-throughput phasing .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.